3-Bromobenzyl-(2-chlorophenyl)ether
Description
Overview of Aryl Ether Chemistry in Modern Synthetic Methodologies
The synthesis of aryl ethers is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. dntb.gov.uarsc.org Historically, the Williamson ether synthesis and the Ullmann condensation were the primary methods for forming the aryl-oxygen bond. wikipedia.orgacs.org The Ullmann reaction, traditionally requiring harsh conditions with high temperatures and stoichiometric copper, has been significantly improved with the development of new ligands and catalytic systems that allow the reaction to proceed under milder conditions. acs.orgtandfonline.comorganic-chemistry.org
More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, have revolutionized aryl ether synthesis. nrochemistry.comwikipedia.orguwindsor.ca These methods offer greater functional group tolerance and generally proceed under milder conditions than traditional methods. alfa-chemistry.com The versatility of these modern synthetic tools has made a wide array of complex aryl and alkyl aryl ethers, which were previously difficult to access, readily available for research and development. dntb.gov.uarsc.orgorganic-chemistry.org
Strategic Importance of Halogenation in Molecular Design and Reactivity
The incorporation of halogen atoms into a molecular structure is a key strategy in medicinal chemistry and materials science. researchgate.netrsc.org Halogens can profoundly influence a molecule's properties in several ways:
Lipophilicity and Permeability: Halogen atoms increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nih.govnih.gov
Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, increasing the compound's stability and bioavailability. nih.gov
Conformational Control: The size and electronic nature of halogens can influence molecular conformation, which is crucial for binding to biological targets.
Binding Interactions: Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a specific, non-covalent interaction known as a halogen bond. nih.govacs.org This directional interaction with a Lewis base can contribute significantly to ligand-receptor binding affinity. nih.gov
Synthetic Handles: Halogen atoms serve as versatile synthetic handles, providing reactive sites for further functionalization, most notably through cross-coupling reactions. rsc.orgwikipedia.org
Rationale for Investigating 3-Bromobenzyl-(2-chlorophenyl)ether: A Case Study in Halogenated Aryl Benzyl (B1604629) Ethers
The compound this compound serves as an excellent case study for exploring the chemistry of halogenated aryl benzyl ethers. Its structure presents a unique combination of features that are of significant interest to synthetic chemists.
Unique Structural Features and Synthetic Challenges
The synthesis of this compound, likely via a Williamson ether synthesis or a palladium-catalyzed coupling between 2-chlorophenol (B165306) and 3-bromobenzyl bromide, highlights specific synthetic considerations. The primary challenge lies in controlling the reaction to form the desired ether linkage without unwanted side reactions.
The structure itself contains several key features:
An aryl ether linkage, which is a common motif in many biologically active compounds.
A benzyl ether component, which introduces a degree of conformational flexibility and specific reactivity at the benzylic position. youtube.comnih.gov
Two different halogen atoms on two distinct aromatic rings: a bromine atom on the benzyl ring and a chlorine atom on the phenyl ring.
This di-halogenated pattern is particularly noteworthy. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). reddit.com This difference in bond strength and reactivity is a critical feature for selective chemical transformations.
Potential for Diverse Chemical Transformations
The differential reactivity of the C-Br and C-Cl bonds is the most significant aspect of this compound from a synthetic standpoint. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. nrochemistry.comwikipedia.org This hierarchy allows for selective functionalization.
It is possible to selectively perform a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, at the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation. nih.govresearchgate.net This stepwise functionalization allows for the construction of complex, unsymmetrically substituted molecules from a single, readily accessible precursor. This "chemoselective" approach is a powerful strategy in modern organic synthesis. researchgate.net
Furthermore, the benzylic ether linkage itself can be a site for chemical reactions, such as cleavage under specific conditions, adding another layer of potential synthetic utility. nih.gov
Relevance to Broader Chemical Research Themes
The study of molecules like this compound is relevant to several broader research themes:
Development of Synthetic Methodology: Investigating the selective reactivity of this compound contributes to the broader understanding and refinement of chemoselective cross-coupling reactions. researchgate.net
Medicinal Chemistry: Halogenated aryl ethers are important scaffolds in drug discovery. ncert.nic.inresearchgate.net The ability to selectively functionalize a di-halogenated precursor allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Materials Science: The properties of organic materials, such as those used in organic light-emitting diodes (OLEDs) or other electronic devices, can be fine-tuned by the precise placement of different functional groups. Stepwise functionalization of precursors like the title compound is a key enabling strategy in this field.
Scope and Objectives of the Research Investigation
This article has focused exclusively on the chemical significance of this compound as a representative of halogenated aryl benzyl ethers. The objectives were to:
Provide an overview of the synthetic context for aryl ethers.
Highlight the strategic role of halogenation in chemistry.
Analyze the unique structural features and synthetic potential of this compound.
Situate the study of this compound within broader themes of chemical research.
By examining this specific molecule, the intricate interplay between structure, reactivity, and synthetic potential that defines modern chemical research is clearly illustrated.
Compound Data
Below are tables detailing the properties of the primary compound discussed and a comparison of the reactivity of the key chemical bonds.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | 1-bromo-3-[(2-chlorophenoxy)methyl]benzene |
| Molecular Formula | C₁₃H₁₀BrClO |
| Molecular Weight | 297.58 g/mol |
| Appearance | Not specified in literature |
| CAS Number | 893425-46-8 |
Data sourced from publicly available chemical databases. Physical properties like melting and boiling points are not widely reported.
Table 2: Comparative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions
| Bond Type | Relative Bond Strength | General Reactivity in Pd-Catalyzed Coupling |
| C-Br | Weaker | Higher |
| C-Cl | Stronger | Lower |
This table reflects the generally accepted trend in reactivity, which is fundamental to the synthetic potential of this compound. reddit.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-[(2-chlorophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTFHCPPTAJFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromobenzyl 2 Chlorophenyl Ether
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-Bromobenzyl-(2-chlorophenyl)ether reveals two primary disconnection approaches, both centered around the ether linkage. The most intuitive disconnection breaks the C-O bond, leading to two potential precursor pairs.
Disconnect 1 (C-O bond):
Path A: This involves a nucleophilic aromatic substitution or a metal-catalyzed coupling. The precursors would be 3-bromobenzyl alcohol (or a derivative with a good leaving group like 3-bromobenzyl bromide) and 2-chlorophenol (B165306).
Path B: Alternatively, the disconnection can be envisioned to involve 3-bromophenol (B21344) and 2-chlorobenzyl alcohol (or its corresponding halide).
The choice between these pathways often depends on the relative reactivity and availability of the starting materials. For instance, the Williamson ether synthesis typically favors a primary alkyl halide and a phenoxide, suggesting that the reaction between 3-bromobenzyl bromide and the sodium salt of 2-chlorophenol would be a viable route.
Classical Ether Synthesis Approaches and Their Applicability
Traditional methods for ether synthesis have been adapted for the preparation of diaryl ethers, including those with halogenated precursors.
Williamson Ether Synthesis Adaptations for Halogenated Precursors
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an organohalide. For the synthesis of this compound, this would typically involve the reaction of a phenoxide with a benzyl (B1604629) halide.
The reaction is generally carried out by first deprotonating a phenol (B47542) with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is followed by the addition of the alkyl halide. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the SN2 mechanism.
Table 1: Key Features of the Williamson Ether Synthesis
| Feature | Description |
| Reactants | An alkoxide (or phenoxide) and an alkyl halide (or a substrate with a good leaving group). |
| Mechanism | Bimolecular nucleophilic substitution (SN2). |
| Substrate Scope | Works best with primary alkyl halides. Secondary and tertiary halides may lead to elimination byproducts. |
| Base | Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to generate the alkoxide. |
Given the structure of this compound, the most effective Williamson approach would likely involve the reaction of 2-chlorophenol with 3-bromobenzyl bromide. The phenoxide of 2-chlorophenol would act as the nucleophile, attacking the benzylic carbon of 3-bromobenzyl bromide. The presence of the electron-withdrawing chloro group on the phenol can decrease its nucleophilicity, potentially requiring more forcing reaction conditions.
Condensation Reactions with Activated Halides or Alcohols
Condensation reactions provide another classical route to diaryl ethers. The Ullmann condensation, discovered by Fritz Ullmann in 1905, is a copper-catalyzed reaction between a phenol and an aryl halide. This method is particularly useful for the synthesis of diaryl ethers where the Williamson ether synthesis is not feasible due to the low reactivity of aryl halides in SN2 reactions.
Traditional Ullmann reactions often require high temperatures (frequently over 200°C) and stoichiometric amounts of copper. However, modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend I > Br > Cl.
For the synthesis of this compound, an Ullmann-type approach could involve the coupling of 2-chlorophenol with 3-bromobenzyl bromide in the presence of a copper catalyst and a base.
Catalytic Strategies for Carbon-Oxygen Bond Formation
Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.
Palladium-Catalyzed Etherification Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of diaryl ethers. These reactions, often referred to as Buchwald-Hartwig etherifications, typically employ a palladium catalyst in conjunction with a suitable ligand to couple an alcohol or phenol with an aryl halide or triflate.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol or alkoxide, and finally, reductive elimination to form the ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
While no specific examples for the synthesis of this compound using this method are readily available in the searched literature, the general applicability of palladium-catalyzed etherification suggests it as a viable, albeit potentially more expensive, synthetic route.
Copper-Mediated Ullmann-Type Coupling Approaches
As an evolution of the classical Ullmann condensation, modern copper-mediated coupling reactions offer a more efficient and milder alternative for the synthesis of diaryl ethers. These reactions often utilize a catalytic amount of a copper salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a base like cesium carbonate (Cs₂CO₃) and a ligand.
The use of ligands, such as diamines or salicylaldoxime, can significantly accelerate the reaction and allow for lower reaction temperatures. These improved conditions make the copper-mediated Ullmann-type coupling a highly attractive and cost-effective method for the large-scale synthesis of diaryl ethers.
The synthesis of this compound via this method would likely proceed by coupling 2-chlorophenol with 3-bromobenzyl bromide using a copper catalyst, a base, and a suitable ligand in an appropriate solvent.
Table 2: Comparison of Synthetic Methodologies
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | None (base promoted) | Strong base, polar aprotic solvent. | Simple, well-established. | Limited to primary halides, potential for elimination. |
| Classical Ullmann Condensation | Stoichiometric Copper | High temperatures (>200°C). | Effective for diaryl ethers. | Harsh conditions, stoichiometric copper. |
| Palladium-Catalyzed Etherification | Palladium complexes | Mild to moderate temperatures, requires specific ligands. | Broad scope, high efficiency. |
Optimization of Reaction Conditions for Scalable Synthesis
The successful and economical large-scale synthesis of this compound hinges on the careful optimization of several key reaction parameters.
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in transition metal-catalyzed etherification reactions, influencing both reaction rates and yields. scispace.comrsc.org In Ullmann-type reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used, often at elevated temperatures. wikipedia.orgiitk.ac.in However, studies on analogous diaryl ether syntheses have shown that non-polar solvents such as toluene (B28343) or xylene can also be effective, particularly when coupled with the right catalyst system. arkat-usa.org The kinetics of these reactions are complex and depend on the interplay between the solvent, catalyst, and reactants. For palladium-catalyzed couplings, the solvent can influence the formation of the active catalytic species and the stability of intermediates in the catalytic cycle. whiterose.ac.ukresearchgate.net
The following table illustrates the effect of different solvents on the yield of a model Ullmann diaryl ether synthesis.
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 110 | 58.3 |
| o-Xylene | 140 | 67.9 |
| NMP | 110 | 0 |
| NMP/Toluene | 110 | 3 |
| Data from a study on Ullmann coupling in non-polar solvents. arkat-usa.org |
Catalyst Loading and Ligand Design
Minimizing catalyst loading is a key objective in scalable synthesis to reduce costs and minimize metal contamination in the final product. Research in copper-catalyzed diaryl ether formation has demonstrated that catalyst loadings as low as 0.2–2 mol % of CuI can be achieved with the appropriate ligand. acs.org
The design of the ligand is paramount for achieving high efficiency and selectivity. In copper-catalyzed systems, N,N- and N,O-chelating ligands, such as diamines and amino acids, have been shown to accelerate the reaction and allow for lower reaction temperatures. nih.govnih.gov For instance, N,N-dimethylglycine has been used to facilitate Ullmann-type couplings at 90°C. organic-chemistry.org In palladium-catalyzed reactions, bulky electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the crucial reductive elimination step that forms the C-O bond. organic-chemistry.orgorganic-chemistry.org
The table below showcases various ligands used in the Ullmann synthesis of electron-rich diaryl ethers.
| Ligand | Catalyst System | Base | Solvent | Yield (%) |
| N,N-Dimethylglycine | CuI | K₃PO₄ | Acetonitrile | High |
| Chxn-Py-Al | Cu₂O | Cs₂CO₃ | Acetonitrile | Excellent |
| Salicylaldoxime | Cu₂O | Cs₂CO₃ | Acetonitrile | Excellent |
| Dimethylglyoxime | Cu₂O | Cs₂CO₃ | Acetonitrile | Excellent |
| Data compiled from studies on Ullmann diaryl ether synthesis. organic-chemistry.orgnih.gov |
Temperature and Pressure Optimization
Optimizing temperature is a critical aspect of scaling up the synthesis of this compound. While traditional Ullmann reactions required temperatures around 200°C, modern catalytic systems have significantly lowered this requirement to the range of 80-130°C. researchgate.netresearchgate.net Further optimization can often lead to even milder conditions. The pressure is typically atmospheric, although for reactions involving volatile solvents or reagents, a closed system might be necessary to prevent their loss. Microwave-assisted synthesis has also emerged as a technique to rapidly screen reaction conditions and potentially reduce reaction times. organic-chemistry.org
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles is increasingly important in the chemical industry to enhance sustainability and reduce environmental impact.
Atom Economy and Waste Minimization
Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov The ideal atom economy is 100%.
The classical Ullmann reaction often suffers from poor atom economy due to the use of stoichiometric amounts of copper, which generates significant copper-containing waste. wikipedia.org Modern catalytic versions significantly improve the atom economy by using only small amounts of the metal catalyst.
For the synthesis of this compound from 3-bromobenzyl bromide and 2-chlorophenol via a copper-catalyzed Ullmann-type reaction, the idealized reaction would be:
C₇H₆Br₂ + C₆H₅ClO + Base → C₁₃H₁₀BrClO + [Base-H]⁺ + Br⁻
The atom economy can be calculated as:
(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
In this idealized reaction, the byproducts are a salt and water (if a hydroxide (B78521) base is used), which are generally considered to have low environmental impact. The focus on catalytic methods directly contributes to waste minimization by reducing the amount of metal waste generated. nih.gov Further green chemistry strategies include the use of recyclable catalysts, solvent-free reaction conditions, and the selection of more environmentally benign solvents. researchgate.netacs.org
Use of Sustainable Solvents and Reagents
The development of synthetic methodologies for this compound that incorporate sustainable practices is an area of growing interest, aligning with the broader chemical industry's shift towards green chemistry. While specific documented examples for this particular ether are not prevalent, the principles of sustainable synthesis, particularly for etherification reactions like the Williamson ether synthesis, can be applied. These principles focus on the reduction or elimination of hazardous substances by utilizing environmentally benign solvents and energy-efficient techniques.
The conventional synthesis of ethers often involves polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. While effective, these solvents pose environmental and health risks. The exploration of greener alternatives is a key aspect of sustainable synthetic chemistry. For the synthesis of this compound, which would typically proceed via the reaction of 3-bromobenzyl halide and 2-chlorophenol in the presence of a base, several sustainable approaches can be considered.
One sustainable strategy is the use of solvent-free reaction conditions. This approach, often facilitated by techniques such as microwave irradiation or ball milling, can lead to higher yields, shorter reaction times, and a significant reduction in waste. Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool in green chemistry, often enhancing reaction rates and allowing for syntheses to be conducted without a traditional solvent or with a more environmentally friendly one, such as ethanol (B145695) or water.
Phase-transfer catalysis (PTC) represents another sustainable methodology applicable to ether synthesis. PTC can facilitate the reaction between reactants in immiscible phases, thereby eliminating the need for hazardous, homogeneous solvents. In the context of synthesizing this compound, a phase-transfer catalyst could enable the reaction between an aqueous solution of the sodium salt of 2-chlorophenol and 3-bromobenzyl halide dissolved in a more benign, non-polar organic solvent, or even under solvent-free conditions.
The use of ionic liquids as an alternative to volatile organic solvents is another promising avenue. Ionic liquids are salts with low melting points that can act as both the solvent and catalyst. Their negligible vapor pressure reduces air pollution, and they can often be recycled, adding to the sustainability of the process.
The table below outlines potential sustainable approaches for the synthesis of this compound, based on established green chemistry principles for Williamson ether synthesis.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Reagents | Solvent | Conditions | Potential Advantages |
| Microwave-Assisted Synthesis | 3-Bromobenzyl bromide, 2-Chlorophenol, Potassium Carbonate | Ethanol or Solvent-free | Microwave Irradiation | Reduced reaction time, energy efficiency, use of a green solvent or no solvent. |
| Phase-Transfer Catalysis | 3-Bromobenzyl chloride, 2-Chlorophenol, Sodium Hydroxide | Toluene/Water | Tetrabutylammonium bromide (catalyst), Room Temperature | Avoidance of hazardous polar aprotic solvents, mild reaction conditions. |
| Ionic Liquid-Mediated Synthesis | 3-Bromobenzyl bromide, 2-Chlorophenol, Base | [BMIM][BF4] (Ionic Liquid) | Elevated Temperature | Recyclable solvent system, low volatility. |
Further research into these areas would involve optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of this compound while adhering to the principles of green chemistry. The findings from such studies would contribute to the development of more environmentally responsible manufacturing processes for this and related chemical compounds.
Advanced Spectroscopic and Structural Elucidation of 3 Bromobenzyl 2 Chlorophenyl Ether and Its Intermediates/derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Bromobenzyl-(2-chlorophenyl)ether, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.
Proton (¹H) NMR for Structural Connectivity and Isomer Purity
The ¹H NMR spectrum of this compound offers crucial information about the electronic environment of the hydrogen atoms, confirming the substitution patterns of the aromatic rings and the integrity of the benzyl (B1604629) ether linkage. Protons adjacent to the ether oxygen are expected to be deshielded, appearing at a characteristic downfield shift. libretexts.orglibretexts.org
The benzylic protons (-CH₂-) are anticipated to appear as a singlet around 5.1-5.3 ppm. The aromatic region of the spectrum will be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3-bromobenzyl ring are expected to show a characteristic splitting pattern, as are the protons on the 2-chlorophenyl ring. The purity of the isomer can be assessed by the absence of signals that would indicate other substitution patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzylic CH₂ | 5.1 - 5.3 | s |
| Aromatic H (3-bromobenzyl) | 7.2 - 7.6 | m |
Note: 's' denotes a singlet and 'm' denotes a multiplet. The predicted shifts are based on analogous structures and general spectroscopic principles.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Ether-linked carbons typically resonate in the range of 50-80 ppm. libretexts.orglibretexts.org The benzylic carbon of this compound is expected in this region. The aromatic carbons will appear between 110 and 160 ppm. The carbons directly bonded to the bromine and chlorine atoms will have their chemical shifts influenced by these electronegative atoms. docbrown.infodocbrown.info The carbon attached to bromine is expected to be in the range of 120-125 ppm, while the carbon attached to chlorine will be around 125-130 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Benzylic CH₂ | 68 - 72 |
| Aromatic C-Br | 121 - 124 |
| Aromatic C-Cl | 126 - 129 |
| Aromatic C-O (3-bromobenzyl) | 138 - 141 |
| Aromatic C-O (2-chlorophenyl) | 153 - 156 |
Note: The predicted shifts are based on analogous structures and general spectroscopic principles.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments
For a molecule with overlapping signals in the 1D spectra, 2D NMR experiments are essential for unambiguous structural assignment. youtube.comslideshare.netwikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu Cross-peaks would be observed between adjacent protons on the 3-bromobenzyl and 2-chlorophenyl rings, confirming their respective substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the benzylic proton signal to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the two aromatic rings through the ether linkage. For example, a correlation would be expected between the benzylic protons and the carbon atom of the 2-chlorophenyl ring that is bonded to the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. wikipedia.org It can provide information about the preferred conformation of the molecule, for example, by showing through-space interactions between the benzylic protons and the protons on the 2-chlorophenyl ring.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization
FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key diagnostic absorptions would include:
C-O-C (Ether) Stretching: Strong, characteristic bands are expected in the FT-IR spectrum. Aryl-alkyl ethers typically show two distinct C-O stretching vibrations: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹. libretexts.orglibretexts.org
Aromatic C-H Stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretching: These are observed as a series of absorptions in the 1600-1450 cm⁻¹ region.
C-Br Stretching: A characteristic absorption is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.
C-Cl Stretching: This vibration is expected to appear in the 800-600 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Br and C-Cl stretches, which can sometimes be weak in the FT-IR spectrum.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| Asymmetric C-O-C Stretch | 1250 - 1200 | FT-IR |
| Symmetric C-O-C Stretch | 1050 - 1000 | FT-IR |
| C-Cl Stretch | 800 - 600 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. The calculated exact mass for this compound (C₁₃H₁₀BrClO) is 295.9604 Da. nih.gov
The mass spectrum would also show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a distinctive cluster of peaks for the molecular ion.
The fragmentation pattern would likely involve the cleavage of the ether bond, leading to the formation of the 3-bromobenzyl cation (m/z 169/171) and the 2-chlorophenoxy radical, or the 2-chlorophenyl cation (m/z 111/113) and the 3-bromobenzyloxy radical. Further fragmentation of the benzyl and phenyl fragments would also be observed.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
In the absence of experimental data, the solid-state structure of this compound can be predicted based on related structures. iucr.orgiucr.orgnih.gov Single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and torsional angles.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are fundamental in determining the stereochemistry of enantiomers and diastereomers.
For a molecule to be chiroptalytically active, it must be chiral, meaning it is non-superimposable on its mirror image. The primary structural feature that often imparts chirality is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.
In the case of this compound, an analysis of its structure reveals the absence of any stereocenters. The molecule consists of a 3-bromobenzyl group and a 2-chlorophenyl group linked by an ether oxygen. The methylene (B1212753) carbon of the benzyl group is bonded to the 3-bromophenyl ring, the ether oxygen, and two hydrogen atoms. As this carbon is bonded to two identical hydrogen atoms, it does not constitute a chiral center. Consequently, this compound is an achiral molecule.
Since this compound does not possess enantiomers or diastereomers, chiroptical spectroscopy is not a relevant technique for its structural analysis. The molecule does not exhibit optical activity, and therefore, ORD and CD spectroscopic measurements would yield no significant data.
While direct chiroptical data for the title compound is not applicable, understanding the spectroscopic properties of its precursors can be insightful. Spectroscopic data for the precursor compounds, 3-bromobenzyl bromide and 2-chlorophenol (B165306), are available and utilized in their characterization. nih.govnih.gov However, as these precursors are also achiral, chiroptical spectroscopy is not employed in their analysis.
The synthesis of this compound would typically proceed via a Williamson ether synthesis, reacting 3-bromobenzyl bromide with 2-chlorophenol in the presence of a base. The resulting product is achiral, and its structural confirmation would rely on techniques such as NMR, mass spectrometry, and infrared spectroscopy.
Chemical Reactivity and Transformation Pathways of 3 Bromobenzyl 2 Chlorophenyl Ether
Reactivity of the Aryl Ether Linkage
The ether bond in 3-Bromobenzyl-(2-chlorophenyl)ether is a key site for chemical reactions, particularly cleavage under acidic conditions or through targeted debenzylation strategies.
The acid-catalyzed cleavage of ethers is a fundamental reaction in organic synthesis. For aryl benzyl (B1604629) ethers such as this compound, this reaction typically proceeds through an SN1 mechanism. youtube.comlibretexts.org The key to this pathway is the ability of the benzylic group to form a relatively stable carbocation intermediate. youtube.comlibretexts.org
The mechanism is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, which transforms the ether into a good leaving group. pressbooks.pub Subsequently, the C-O bond cleaves, leading to the formation of 2-chlorophenol (B165306) and a resonance-stabilized 3-bromobenzyl carbocation. youtube.comrajdhanicollege.ac.in This carbocation is then attacked by the halide anion (e.g., Br⁻ or I⁻) from the acid, yielding 3-bromobenzyl bromide or iodide. It is important to note that aryl halides, like the 2-chlorophenyl group, are generally unreactive towards nucleophilic substitution under these conditions. rajdhanicollege.ac.in Therefore, the cleavage selectively occurs at the benzylic C-O bond.
The general reaction can be summarized as follows:
Reaction Scheme for Acid-Catalyzed Cleavage

Table 1: Product Distribution in Acid-Catalyzed Cleavage
| Reactant | Reagent | Mechanism | Products |
| This compound | HBr (aq) | SN1 | 2-Chlorophenol and 3-Bromobenzyl bromide |
| This compound | HI (aq) | SN1 | 2-Chlorophenol and 3-Bromobenzyl iodide |
Selective removal of the benzyl group, known as debenzylation, is a crucial transformation, often employed to deprotect a phenolic hydroxyl group. Several methods have been developed for the chemoselective debenzylation of aryl benzyl ethers, which are applicable to this compound, leaving the aryl halide bonds intact.
One effective method involves the use of boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger, such as pentamethylbenzene (B147382). pressbooks.pubquora.comycdehongchem.com This reaction proceeds at low temperatures (e.g., -78 °C) and is highly chemoselective. quora.comycdehongchem.com The BCl₃ acts as a Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the benzyl-oxygen bond. The pentamethylbenzene traps the resulting benzyl cation, preventing side reactions like Friedel-Crafts benzylation of the aromatic rings. pressbooks.pubquora.com This method is compatible with a wide range of functional groups, including the halide substituents present in the target molecule. quora.com
Another strategy employs magnesium iodide (MgI₂) under solvent-free conditions. youtube.combrainly.inmasterorganicchemistry.com This reagent has been shown to efficiently and selectively cleave aryl benzyl ethers. brainly.inmasterorganicchemistry.com The reaction is typically carried out by heating the substrate with MgI₂, and it demonstrates good functional group tolerance. youtube.combrainly.in
Table 2: Reagents for Selective Debenzylation
| Reagent System | Conditions | Key Features |
| BCl₃ / Pentamethylbenzene | Dichloromethane, -78 °C | High chemoselectivity, tolerates halides and other sensitive groups. pressbooks.pubquora.comycdehongchem.com |
| MgI₂ | Solvent-free, heating | Efficient and selective cleavage of benzyl ethers. youtube.combrainly.inmasterorganicchemistry.com |
Reactions Involving Halogen Substituents
The presence of two different halogen atoms—a bromine on the benzyl ring and a chlorine on the phenyl ring—offers opportunities for selective functionalization. The differing reactivity of aryl and benzyl halides is key to this selectivity.
The bromine atom on the benzyl group is significantly more reactive towards certain transformations than the chlorine atom on the phenyl ring due to the nature of the carbon atom to which it is attached (sp³ vs. sp²).
Radical halogenation using N-Bromosuccinimide (NBS) is a highly regioselective method for introducing a bromine atom at the benzylic position of a molecule. libretexts.orgrajdhanicollege.ac.in This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. rajdhanicollege.ac.in Initiation with light (hν) or a radical initiator (like AIBN or benzoyl peroxide) generates a bromine radical from NBS. rajdhanicollege.ac.in This radical then selectively abstracts a hydrogen atom from the benzylic carbon, as the C-H bond at this position is weaker than other C-H bonds, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. khanacademy.org
In the case of this compound, the benzylic protons are located on the carbon bridging the two aromatic rings. Reaction with NBS would be expected to replace one of these hydrogens with a bromine atom, leading to the formation of 1-(3-bromophenyl)-1-bromo-1-((2-chlorophenyl)oxy)methane. The aryl C-H and C-Cl bonds remain unaffected under these conditions.
The bromine atom on the 3-bromobenzyl group is susceptible to nucleophilic substitution reactions. Benzylic halides are particularly reactive in such transformations, capable of reacting through both SN1 and SN2 mechanisms, depending on the reaction conditions and the nucleophile. ucalgary.calibretexts.org
In contrast, aryl halides, such as the 2-chlorophenyl group, are generally unreactive towards nucleophilic substitution under standard conditions. rajdhanicollege.ac.in This is due to the increased strength of the C-X bond, where the carbon is sp² hybridized, and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. rajdhanicollege.ac.inquora.com This significant difference in reactivity allows for the selective substitution of the benzylic bromine in this compound, without affecting the chloro-substituted ring. A wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can be used to displace the benzylic bromine, providing a versatile route to a variety of functionalized derivatives.
Table 3: Comparison of Reactivity in Nucleophilic Substitution
| Position | Halide Type | Hybridization | Reactivity towards Nucleophilic Substitution | Possible Mechanisms |
| Benzylic C-Br | Benzylic Halide | sp³ | High | SN1, SN2 |
| Aryl C-Cl | Aryl Halide | sp² | Low | (Requires harsh conditions) |
Reactivity of Chlorine at the Phenyl Position
The chlorine atom on the phenyl ring of this compound is attached to an sp²-hybridized carbon atom. This C(sp²)-Cl bond is significantly stronger and less polarized than a C(sp³)-Cl bond, rendering it relatively unreactive towards classical nucleophilic substitution reactions (S_N1 and S_N2). Its reactivity is primarily manifested in transition metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution. In the context of cross-coupling, the aryl chloride is less reactive than the corresponding aryl bromide or iodide due to the higher C-Cl bond dissociation energy. This lower reactivity often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, to facilitate the initial oxidative addition step to the palladium(0) center. organic-chemistry.orglibretexts.org
Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization
The structure of this compound possesses two different halogenated sites suitable for cross-coupling reactions: the benzylic C-Br bond and the aromatic C-Cl bond. The benzylic bromide is considerably more reactive than the aryl chloride in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization. Under standard conditions, coupling reactions will overwhelmingly favor substitution at the benzylic bromide position, leaving the aryl chloride intact for potential subsequent transformations under more forcing conditions.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the halide with an organoboron compound, such as a boronic acid or ester. nih.govyoutube.com Selective coupling at the benzylic bromide can be achieved using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). nih.gov
Sonogashira Coupling: This reaction creates a C-C bond between the halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The higher reactivity of the benzyl bromide allows for selective alkynylation at this position. organic-chemistry.org
Heck Reaction: The Heck reaction couples the halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This transformation is also expected to proceed selectively at the more labile C-Br bond under typical palladium catalysis. organic-chemistry.org
The table below outlines the expected conditions and primary products for selective cross-coupling at the benzylic bromide position.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Primary Product |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O | 2-((2-Chlorophenoxy)methyl)-1,1'-biaryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 1-((2-Chlorophenoxy)methyl)-2-(alkynyl)benzene |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 1-((2-Chlorophenoxy)methyl)-2-(alkenyl)benzene |
Electrophilic Aromatic Substitution on Aromatic Rings
The molecule contains two distinct aromatic rings, both of which can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents already present on each ring. masterorganicchemistry.com
Regioselectivity Directed by Existing Substituents
Ring A (2-Chlorophenyl ring): This ring is substituted with a chlorine atom and a benzyloxy group (-OCH₂Ar).
-Cl (Chloro group): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. uci.edulibretexts.org
-OCH₂Ar (Benzyloxy group): The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance. libretexts.orgyoutube.com
The powerful activating and directing effect of the ether oxygen dominates over the deactivating effect of the chlorine. Therefore, electrophilic attack on Ring A will be strongly directed to the positions ortho and para to the ether linkage. The position para to the ether (C4) is open and sterically accessible. One ortho position (C6) is also available, while the other (C2) is blocked by the chlorine atom.
Ring B (3-Bromobenzyl ring): This ring is substituted with a bromine atom and a benzyl ether substituent (-CH₂OAr).
-Br (Bromo group): Similar to chlorine, bromine is a deactivating, ortho, para-director. uci.edu
-CH₂OAr (Substituted methyl group): This alkyl-type substituent is weakly activating and an ortho, para-director.
On this ring, the directing effects are additive for some positions. Substitution is most likely at C6 (ortho to the alkyl group and para to the bromine) and C4 (para to the alkyl group and ortho to the bromine).
Competitive Halogenation and Nitration Studies
While specific competitive studies on this compound are not extensively documented, the regioselectivity can be predicted based on the principles outlined above.
Nitration: In a reaction with a nitrating mixture (e.g., HNO₃/H₂SO₄), the electrophile (NO₂⁺) will preferentially attack the more activated 2-chlorophenyl ring. The major products expected would be 4-nitro-2-chloro-1-((3-bromobenzyloxy)methyl)benzene and, to a lesser extent, 2-nitro-6-chloro-1-((3-bromobenzyloxy)methyl)benzene .
Halogenation: Similarly, halogenation (e.g., with Br₂/FeBr₃) would yield substitution primarily on the activated ring. The electrophile ('Br⁺') would be directed to the positions para and ortho to the ether group, leading to products analogous to those from nitration.
The table below summarizes the predicted regiochemical outcomes for EAS on the more reactive 2-chlorophenyl ring.
| Reaction | Electrophile | Directing Group | Predicted Major Product Position | Predicted Minor Product Position |
| Nitration | NO₂⁺ | -OCH₂Ar (strong activator) | C4 (para to ether) | C6 (ortho to ether) |
| Halogenation | X⁺ (e.g., Br⁺) | -OCH₂Ar (strong activator) | C4 (para to ether) | C6 (ortho to ether) |
Nucleophilic Aromatic Substitution on Halogenated Phenyl Ring (if activated)
Nucleophilic aromatic substitution (S_NAr) on an aryl halide, such as the 2-chlorophenyl moiety, requires the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho and/or para to the leaving group (the halogen). openstax.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The 2-chlorophenyl ring of this compound lacks such strong activating groups. It possesses an activating benzyloxy group and a weakly deactivating chloro group. Neither of these substituents can sufficiently stabilize the carbanionic intermediate required for the S_NAr mechanism. Consequently, the chlorine atom on the phenyl ring is not considered activated for nucleophilic aromatic substitution under standard conditions, and this reaction pathway is highly unfavorable.
Computational and Theoretical Studies of 3 Bromobenzyl 2 Chlorophenyl Ether
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground-state properties of a molecule by optimizing its geometry to the lowest energy state. For this purpose, a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-31G(d), is commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.gov
This process calculates the optimal bond lengths, bond angles, and dihedral angles that define the most stable arrangement of the atoms in 3-Bromobenzyl-(2-chlorophenyl)ether. The resulting optimized geometry is crucial for all further computational analyses, including vibrational frequencies and electronic properties.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. Actual values would require specific computation for this molecule.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (ether) | ~ 1.40 Å |
| Bond Length | C-Br | ~ 1.91 Å |
| Bond Length | C-Cl | ~ 1.74 Å |
| Bond Angle | C-O-C (ether) | ~ 118° |
The flexibility of this compound is primarily due to the rotation around the single bonds of the ether linkage (C-O-C). This rotation gives rise to various spatial arrangements known as conformations, each with a different potential energy. Conformational analysis involves systematically exploring these different arrangements to identify the most stable structures, which correspond to energy minima on the potential energy surface. rsc.orgnih.gov
Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following the geometric optimization using DFT, the same level of theory can be used to calculate the harmonic vibrational frequencies of the molecule. nih.gov These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and twists.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov This analysis allows for the detailed assignment of each band in an experimental spectrum to a specific molecular motion, confirming the functional groups present in the molecule. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. nih.govnih.gov
| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl rings | 3000 - 3100 |
| C-O-C Asymmetric Stretch | Asymmetric stretching of the ether linkage | 1230 - 1270 |
| C-O-C Symmetric Stretch | Symmetric stretching of the ether linkage | 1020 - 1050 |
| C-Cl Stretch | Stretching of the carbon-chlorine bond | 700 - 750 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.net Conversely, a large energy gap implies high stability. DFT calculations provide the energies of these frontier orbitals, allowing for the prediction of the molecule's reactivity and the most likely sites for nucleophilic or electrophilic attack.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous aromatic compounds. researchgate.netresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | ~ -6.5 eV |
| E(LUMO) | ~ -1.0 eV |
Electrostatic Potential (ESP) Mapping for Charge Distribution and Intermolecular Interactions
A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is calculated by placing a positive point charge (a probe) at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded to indicate different potential values. walisongo.ac.id
Typically, regions of negative electrostatic potential, which are attractive to the positive probe, are colored red. These areas are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential, which are repulsive to the probe, are colored blue. These areas are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the ESP map would likely show a significant negative potential (red) around the electronegative oxygen atom of the ether linkage, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. The halogen atoms would also exhibit regions of negative potential, while the hydrogen atoms on the aromatic rings would show positive potential (blue). walisongo.ac.id
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactants must pass through a high-energy, unstable configuration known as the activated complex or transition state. wikipedia.orgresearchgate.net This transition state represents the saddle point on the potential energy surface that connects the reactants to the products and is the kinetic bottleneck of the reaction. libretexts.org
Computational chemistry, particularly DFT, can be used to elucidate reaction mechanisms by mapping out the potential energy surface. For a potential synthesis of this compound (e.g., via a Williamson ether synthesis), calculations can identify the structures of the reactants, products, and the crucial transition state. acs.org By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is fundamental to the reaction rate; a lower activation energy corresponds to a faster reaction. TST thus allows for a qualitative and quantitative understanding of how a chemical transformation takes place at the molecular level. wikipedia.orgresearchgate.net
Computational Modeling of Key Reaction Pathways (e.g., ether cleavage, halogen substitution)
The ether linkage in this compound is its most reactive site under many conditions. Computational models are crucial for understanding the mechanisms of its cleavage. Ether cleavage is a type of chemical substitution that is generally challenging due to the high stability of the C-O bond. wikipedia.org In organic chemistry, this reaction is typically an acid-catalyzed nucleophilic substitution that can proceed through either an SN1 or SN2 mechanism. wikipedia.org The specific pathway is determined by factors that can stabilize or destabilize a potential carbocation intermediate. wikipedia.org
For diaryl ethers, the cleavage of the C-O bond has a high activation energy. rsc.org For instance, the activation energy for cleaving a C-OMe bond in an aryl methyl ether is approximately 101 kcal/mol. rsc.org Theoretical models can elucidate the step-by-step process of these reactions.
Ether Cleavage: Computational studies on diaryl ethers often model the reaction under acidic conditions. The process typically begins with the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. Depending on the substitution pattern and reaction conditions, the cleavage can follow different pathways. For instance, nickel-catalyzed cross-coupling reactions have been developed for cleaving the robust C-O bonds in diaryl ethers, a process that can be computationally modeled to understand the role of the catalyst in lowering the activation barrier. rsc.org
Halogen Substitution: The bromine and chlorine atoms on the phenyl rings represent sites for potential nucleophilic aromatic substitution (SNAr) reactions. Computational models can predict the feasibility of these reactions by calculating the energies of intermediates and transition states. The electron-withdrawing nature of the ether oxygen can influence the electron density on the aromatic rings, affecting the regioselectivity and rate of substitution.
Activation Energies and Reaction Coordinate Analysis
Activation energies (Ea) are a critical output of computational reaction modeling, quantifying the minimum energy required for a reaction to occur. By mapping the energy of the system along the reaction coordinate—a path representing the progress of the reaction from reactants to products—scientists can identify the transition state and calculate the Ea.
While specific activation energy values for this compound are not broadly published, studies on analogous systems provide valuable insights. The cleavage of C-O bonds in diaryl ethers is known to be a high-energy process. rsc.orgacs.org For example, metal-catalyzed protocols have been shown to facilitate this cleavage, and computational studies can shed light on the mechanism by which these catalysts lower the activation energy, for instance, through oxidative addition pathways. rsc.org The reaction coordinate analysis for such a process would detail the energy changes as the ether coordinates to the metal center, undergoes C-O bond scission, and releases the final products.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective at predicting various spectroscopic properties, providing a means to validate experimental findings and interpret complex spectra.
¹H and ¹³C NMR Chemical Shift Prediction
Density Functional Theory (DFT) has become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts in organic molecules. rsc.orgd-nb.info These in-silico predictions are invaluable for confirming chemical structures, especially for complex molecules with overlapping signals in their experimental spectra. rsc.org
The typical methodology involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation(s). For flexible molecules, an ensemble of low-energy conformers is often considered. d-nb.info
Shielding Calculation: The magnetic shielding tensor for each nucleus is calculated using a DFT method, commonly with the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com
Chemical Shift Calculation: The final chemical shifts (δ) are determined by referencing the calculated shielding constants (σ) to a standard, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σref − σ. acs.org
The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com Studies have benchmarked numerous methods, showing that modern functionals can predict ¹³C chemical shifts with a mean absolute error of less than 1.2 ppm and ¹H shifts with an error below 0.21 ppm. d-nb.infomdpi.com
Table 1: Performance of Selected DFT Functionals for NMR Chemical Shift Prediction
| DFT Functional | Basis Set | Application | Mean Absolute Error (ppm) |
|---|---|---|---|
| M06-2X | 6-311+G(2d,p) | ¹³C NMR of Novichok agents | < 1.2 d-nb.info |
| MPW1PW91 | 6-311+G(2d,p) | ¹³C NMR of Novichok agents | < 1.2 d-nb.info |
| WP04 | 6-311++G(2d,p) | ¹H NMR of diverse organic molecules | ~0.07 - 0.19 (RMSD) mdpi.com |
This table presents data from benchmark studies on various molecules, illustrating the typical accuracy of DFT-based NMR predictions.
For this compound, this predictive power would be instrumental in assigning the correct signals to each of the distinct aromatic and benzylic protons and carbons.
UV-Vis Absorption and Emission Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs.
The key outputs of a TD-DFT calculation are the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption peak. These calculations help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov For halogenated aromatic compounds, TD-DFT calculations can predict how different substituents influence the absorption spectra. nih.gov
Table 2: Example of Predicted UV-Vis Absorption Wavelengths for Aromatic Compounds using TD-DFT
| Compound | Computational Method | Predicted λmax (nm) |
|---|---|---|
| 3-(4-fluorophenyl)thiophene | TD-B3LYP/6-311++G(d,p) | Not specified, but methodology described nih.gov |
| 3-(4-nitrophenyl)thiophene | TD-B3LYP/6-311++G(d,p) | Not specified, but methodology described nih.gov |
| MSTD2 (NFA Derivative) | M06/6-31G(d,p) | Red-shifted from reference nih.gov |
This table illustrates the application of TD-DFT to predict UV-Vis characteristics for various complex organic molecules, a similar approach would be used for this compound.
Non-Linear Optical (NLO) Properties and Materials Science Relevance
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. youtube.com These properties are the foundation for technologies like frequency conversion, optical switching, and data storage. youtube.comnih.gov Computational methods, particularly DFT, are essential for predicting the NLO response of new molecules and guiding the design of novel materials. nih.govnih.gov
The key NLO properties calculated are:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): The primary coefficient determining second-order NLO effects like second-harmonic generation (SHG), where light is converted to twice its original frequency. youtube.com
Second Hyperpolarizability (γ): Related to third-order NLO effects. rsc.org
Organic molecules featuring electron-donor and electron-acceptor groups connected by a π-conjugated system often exhibit large hyperpolarizability values. nih.govresearchgate.net For this compound, the halogen atoms act as weak electron-withdrawing groups, and the ether linkage can also participate in conjugation. DFT calculations could quantify its NLO response and assess its potential for applications in materials science. A large predicted β value would suggest that the material could be a candidate for frequency-doubling applications in lasers. youtube.com
Table 3: Calculated First Hyperpolarizability (β) for Selected Organic Molecules
| Compound | Computational Method | First Hyperpolarizability (βtotal) (esu) |
|---|---|---|
| MSTD7 (NFA Derivative) | M06/6-31G(d,p) | 13.44 × 10-27 nih.gov |
| DMLNH₂MC (Chalcone) | Not specified | Value reported in study researchgate.net |
This table provides examples of calculated hyperpolarizability values for known NLO materials, offering a benchmark for evaluating the potential of new compounds like this compound.
Potential Applications of 3 Bromobenzyl 2 Chlorophenyl Ether Non Biological Focus
As a Synthetic Intermediate for Complex Molecules
The reactivity of 3-Bromobenzyl-(2-chlorophenyl)ether is largely dictated by its functional groups: the benzyl (B1604629) ether, the aryl bromide, and the aryl chloride. Each of these sites can be selectively targeted to build more complex molecular architectures.
Precursor for Advanced Organic Synthesis
In the realm of advanced organic synthesis, this compound can serve as a highly functionalized starting material. The benzyl ether group is a well-established protecting group for alcohols, which can be cleaved under specific conditions. youtube.com The presence of both bromo and chloro substituents offers opportunities for sequential and site-selective cross-coupling reactions, a cornerstone of modern synthetic chemistry. rwth-aachen.deuzh.ch
For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the 3-position of the benzyl ring, leaving the 2-chloro-substituted phenyl ring intact for subsequent transformations. Reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.
Potential Synthetic Transformations:
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Pd catalyst, base, boronic acid | Aryl-substituted benzyl ether |
| Heck Coupling | Pd catalyst, base, alkene | Alkenyl-substituted benzyl ether |
| Buchwald-Hartwig | Pd catalyst, base, amine | Amino-substituted benzyl ether |
| Ether Cleavage | Strong acid (e.g., HBr, BBr3) | 3-Bromobenzyl bromide and 2-chlorophenol (B165306) |
These transformations would yield a variety of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.
Building Block for Polymeric Materials
The difunctional nature of this compound, with its two halogen atoms, makes it a potential building block for the synthesis of novel polymeric materials. Through polycondensation reactions, where the halogen atoms act as leaving groups in coupling reactions, this compound could be incorporated into the backbone of various polymers.
In Materials Science and Engineering
The unique combination of a flexible ether linkage, rigid aromatic rings, and the presence of halogen atoms suggests that this compound could be a valuable component in the design of new materials with specific properties.
Development of Specialty Polymers or Resins
The structure of this compound is reminiscent of the repeating units found in high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether ketone ketone) (PEKK). nih.govresearchgate.netresearchgate.net These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.govresearchgate.net By participating in polymerization reactions, this compound could be used to create specialty polymers with tailored properties. The introduction of bromine and chlorine atoms into the polymer backbone could enhance certain characteristics, such as flame retardancy or modify the polymer's solubility and processing behavior.
Furthermore, the presence of the benzyl group offers a potential site for cross-linking, which could be used to create thermosetting resins with high thermal and dimensional stability.
Role in Functional Materials (e.g., as a monomer, additive)
As a monomer, this compound could be copolymerized with other monomers to create functional polymers. The halogen atoms provide handles for post-polymerization modification, allowing for the introduction of various functional groups to tune the material's properties.
As an additive, its primary potential lies in the area of flame retardants. Brominated compounds are widely used as flame retardants in plastics and other polymeric materials. researchgate.netdntb.gov.ua They act by releasing bromine radicals upon combustion, which interfere with the radical chain reactions in the gas phase, thus inhibiting the flame. youtube.com this compound could function as a reactive flame retardant, where it is chemically incorporated into the polymer matrix, reducing the likelihood of leaching, which is an environmental concern with some additive flame retardants. researchgate.net
Potential Material Properties Influenced by this compound:
| Property | Potential Influence |
| Flame Retardancy | The bromine atom can impart flame-retardant properties. |
| Thermal Stability | The aromatic ether structure contributes to high thermal stability. |
| Chemical Resistance | The stable aromatic and ether linkages can provide resistance to chemicals. |
| Processability | The ether linkage can provide some flexibility for easier processing compared to fully rigid polymers. |
As a Probe in Mechanistic Studies of Ether Reactivity
The specific substitution pattern of this compound makes it an interesting substrate for fundamental studies of reaction mechanisms, particularly those involving ether cleavage and reactions at halogenated aromatic rings.
The ether linkage can be cleaved under acidic conditions, and the rate and mechanism of this cleavage would be influenced by the electronic effects of the bromo- and chloro-substituents. youtube.comyoutube.com Studying the cleavage of this molecule could provide insights into the electronic and steric effects on SN1 and SN2 reactions at the benzylic position.
Furthermore, the presence of two different halogen atoms on two separate aromatic rings allows for the investigation of selectivity in various reactions. For example, in metal-catalyzed cross-coupling reactions, the relative reactivity of the C-Br versus the C-Cl bond can be quantified. In radical reactions, the potential for intramolecular cyclization or rearrangement can be explored, providing valuable data for understanding complex reaction pathways. Computational studies on the reactivity of such halogenated benzyl phenyl ethers could further elucidate the transition states and reaction energetics, contributing to a deeper understanding of organic reactivity. rsc.orgresearchgate.net
Applications in Agrochemicals (non-toxicological) or Industrial Processes
While direct, large-scale industrial or agrochemical applications of this compound are not extensively documented in public literature, its chemical structure as a diaryl ether derivative places it as a relevant precursor and building block in synthetic chemistry, particularly for the development of new agrochemicals. acs.orgnih.gov The diaryl ether motif is a well-established "privileged scaffold" in the discovery of new active ingredients for pesticide research. acs.orgnih.gov
Precursor in Agrochemical Synthesis
The primary potential application of this compound lies in its use as an intermediate for the synthesis of more complex molecules with potential fungicidal properties. The diaryl ether chemical structure is found in numerous synthetic compounds developed for herbicidal, fungicidal, and insecticidal activities. acs.orgnih.gov Research into the synthesis of novel fungicides often involves the creation of libraries of diaryl ether derivatives to screen for bioactivity against various plant pathogens. researchgate.net
The synthesis of such derivatives often starts with simpler building blocks like this compound. The bromine and chlorine atoms on the phenyl rings provide reactive sites for further chemical modifications, allowing chemists to systematically alter the molecule's structure to optimize for specific activities. This process is central to the discovery of new and effective agrochemical agents. nih.gov For instance, derivatives of diaryl ethers have been synthesized and tested for antifungal activity against significant plant pathogens. researchgate.net
Table 1: Potential Synthetic Pathway for Agrochemical Development
| Step | Description | Starting Material | Potential Product Class |
| 1 | Functionalization | This compound | Modified Diaryl Ether |
| 2 | Coupling Reaction | Modified Diaryl Ether | Complex Heterocyclic Compound |
| 3 | Bioactivity Screening | Complex Heterocyclic Compound | Novel Fungicide Candidate |
Role in Industrial Processes
In industrial chemical processes, compounds like this compound serve as key intermediates. The synthesis of complex organic molecules for various sectors, including but not limited to agrochemicals, relies on the availability of such well-defined precursors. The Williamson Ether Synthesis and related methods are common industrial processes for creating ether linkages, and the resulting ethers can be starting points for multi-step syntheses. organic-chemistry.org While not employed as a bulk solvent or additive itself, its value is in its specific chemical structure, which can be incorporated to build a larger, target molecule with desired industrial properties.
Analytical Method Development for 3 Bromobenzyl 2 Chlorophenyl Ether
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of complex mixtures. For 3-Bromobenzyl-(2-chlorophenyl)ether, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable pathways for purity assessment and quantification, with the choice depending on the sample matrix and analytical objective.
Gas chromatography is exceptionally well-suited for the analysis of thermally stable and volatile compounds like this compound. It is a primary technique for assessing the purity of the final product and for identifying volatile synthetic by-products. The separation is typically achieved using a non-polar or mid-polarity capillary column.
A common column choice for halogenated aromatic compounds is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms), which separates compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase. researchgate.netmdpi.com A temperature-programmed oven allows for the efficient elution of both early-eluting, low-boiling point impurities and the main, higher-boiling point analyte. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it suitable for purity determination expressed as a percentage area.
Below are typical parameters that could be established for a GC purity assessment method.
Table 1: Illustrative GC Parameters for Purity Analysis
| Parameter | Value |
| GC System | Agilent 8890 GC or similar |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Split (e.g., 50:1 ratio), 1 µL injection volume |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 320 °C |
While GC is often preferred for its high resolution with volatile compounds, HPLC is a powerful alternative, particularly when dealing with thermally sensitive impurities or when the sample matrix is not amenable to direct GC injection. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.
A C18 (octadecylsilane) column is the most common stationary phase, separating analytes based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. eurl-pesticides.eu An isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks, while a gradient elution (changing composition) is necessary for separating a wider range of impurities with different polarities. Detection is commonly performed using a UV-Vis Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information to aid in peak identification. The aromatic nature of this compound makes it a strong chromophore, allowing for sensitive detection around 220-230 nm.
Table 2: Representative HPLC Parameters for Separation and Quantification
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II LC or similar |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Identification (in non-biological systems)
For trace-level analysis or the structural elucidation of unknown impurities or degradation products (in non-biological systems), hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile compounds. Following separation on the GC column, molecules are ionized, typically by Electron Ionization (EI), which creates a unique and reproducible fragmentation pattern (mass spectrum). researchgate.net This mass spectrum acts as a chemical fingerprint that can be compared against spectral libraries for positive identification. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether bond and the loss of bromine or chlorine atoms. Analysis of halogenated anisoles (methyl-phenyl ethers) has been effectively performed using HRGC-MS with selected ion monitoring (SIM) for enhanced sensitivity. documentsdelivered.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for less volatile or thermally labile compounds. LC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for detecting trace contaminants in complex matrices. hpst.cz The technique involves separating compounds via HPLC, ionizing them (often with Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), and then using two mass analyzers in series (tandem MS). The first analyzer selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second analyzer separates the resulting fragment ions, creating a specific transition that is highly selective for the target analyte. eurl-pesticides.eu This is particularly useful for quantifying analytes at very low levels, such as parts-per-trillion. hpst.cz
Quantitative Analysis Methods (e.g., Spectrophotometric, Chromatographic with internal standards)
While spectrophotometric methods can be used for quantification, they lack specificity and are generally not suitable for analyzing a compound like this compound in the presence of structurally similar impurities.
The gold standard for quantitative analysis is chromatography coupled with an appropriate detector, utilizing an internal standard (IS). An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added at a known concentration to all samples, calibrators, and quality controls. The use of an IS corrects for variations in sample preparation, injection volume, and instrument response. eurl-pesticides.eu
For GC-MS or LC-MS analysis of this compound, an ideal internal standard would be a stable, isotopically-labeled version of the analyte itself (e.g., ¹³C₁₂-labeled this compound). The use of isotopically labeled standards is a common practice in the quantitative analysis of polybrominated diphenyl ethers (PBDEs). acs.orgoregonstate.edu If an isotopically labeled standard is unavailable, a structurally similar compound with a different retention time, such as a chlorinated or brominated ether with a different substitution pattern, could be used. eurl-pesticides.eu
A calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration across a range of standards. This curve is then used to determine the concentration of the analyte in unknown samples, providing a highly accurate and precise quantification.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The classical synthesis of diaryl ethers often relies on the Williamson ether synthesis or the Ullmann condensation. wikipedia.orgorganic-chemistry.org For 3-Bromobenzyl-(2-chlorophenyl)ether, this would typically involve the reaction of 2-chlorophenol (B165306) with 3-bromobenzyl bromide. Future research could focus on enhancing the efficiency and sustainability of this process.
Traditional methods often require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper in the case of Ullmann reactions. wikipedia.org Modern approaches have sought to mitigate these drawbacks through the use of catalytic systems. Palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful alternative, often proceeding under milder conditions. researchgate.netacs.org However, the development of more efficient and cost-effective methods remains an active area of research.
Future investigations could explore the use of novel ligands for copper or palladium catalysts to improve reaction rates and yields. acs.orgorganic-chemistry.org The development of catalytic systems based on more abundant and less toxic metals, such as nickel or gold, also presents a promising research direction. acs.orgresearchgate.net Furthermore, the application of modern synthetic techniques such as flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters. organic-chemistry.org
| Synthetic Method | Potential Area for Improvement | Key Research Focus |
| Williamson Ether Synthesis | Milder reaction conditions, improved selectivity | Development of novel base and solvent systems. organic-chemistry.org |
| Ullmann Condensation | Lower catalyst loading, lower temperatures | Design of highly active copper catalysts and ligands. acs.orgorganic-chemistry.orgacs.org |
| Palladium-Catalyzed Coupling | Use of more economical catalysts, broader substrate scope | Exploration of new phosphine (B1218219) ligands and palladium sources. researchgate.netacs.orgresearchgate.net |
| Nickel/Gold-Catalyzed Coupling | Catalyst stability and activity | Development of robust catalytic systems based on earth-abundant metals. acs.orgresearchgate.net |
Investigation of Undiscovered Reactivity Patterns
The chemical structure of this compound offers several sites for potential chemical transformations. The benzyl (B1604629) C-H bonds, the aryl-bromo bond, and the aryl-chloro bond each present opportunities for selective functionalization.
The benzylic position is known to be susceptible to radical reactions, and the ether oxygen can influence the reactivity of the adjacent methylene (B1212753) group. acs.orgacs.org Future studies could investigate the controlled oxidation of the benzylic position to introduce carbonyl or hydroxyl functionalities. Additionally, the selective cleavage of the benzyl ether bond under various conditions (e.g., acidic, reductive) could be explored to generate 2-chlorophenol and a functionalized 3-bromobenzyl derivative. organic-chemistry.orgslideshare.net
The two halogen substituents, bromine and chlorine, on the aromatic rings have different reactivities, which could be exploited for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in many cross-coupling reactions. This differential reactivity could be harnessed to selectively introduce new substituents at the 3-position of the benzyl ring while leaving the 2-chloro substituent intact. Conversely, conditions for nucleophilic aromatic substitution (SNA_r) could potentially favor the displacement of the chlorine atom, particularly if the aromatic ring is further activated. wikipedia.orglibretexts.org
Development of Catalytic Systems for Selective Transformations
The presence of multiple reactive sites in this compound makes the development of selective catalytic systems a rich area for future research. The primary challenge and opportunity lie in achieving site-selective cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-established for the formation of C-C bonds from aryl halides. wikipedia.orglibretexts.org A key research goal would be to develop a catalytic system that can differentiate between the aryl-bromide and the aryl-chloride. This would allow for the stepwise functionalization of the molecule, first at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond. researchgate.netnih.govnih.gov This could be achieved through the careful selection of the palladium catalyst, ligands, and reaction conditions.
Furthermore, recent advances in C-H activation catalysis could open up new possibilities for the direct functionalization of the aromatic rings or the benzylic position, bypassing the need for pre-functionalized starting materials. The development of catalysts that can selectively activate a specific C-H bond in the presence of the halogen substituents would be a significant advancement.
| Transformation | Catalytic System to be Explored | Potential Outcome |
| Selective C-Br Coupling | Palladium or Nickel with tailored phosphine ligands | Introduction of a new substituent at the 3-position of the benzyl ring. researchgate.netnih.gov |
| Selective C-Cl Coupling | Nickel catalysts with specialized ligands | Functionalization at the 2-position of the phenyl ring. |
| Benzylic C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Pd) | Direct introduction of functional groups at the benzylic position. |
| Nucleophilic Aromatic Substitution | Organocatalysts or phase-transfer catalysts | Selective displacement of the chloro or bromo substituent. wikipedia.org |
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to gain insights that would be difficult or time-consuming to obtain experimentally. nih.gov
Future computational studies could focus on several key areas. Firstly, the calculation of molecular properties such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies can help to predict the most likely sites for reaction. nih.gov For instance, these calculations could quantify the relative reactivity of the C-Br and C-Cl bonds towards oxidative addition in a catalytic cycle.
Secondly, computational modeling can be used to elucidate the mechanisms of potential reactions. By mapping out the reaction pathways and calculating the activation energies for different transformations, researchers can identify the most favorable reaction conditions and predict the distribution of products. nih.govresearchgate.net This predictive power can guide the design of experiments and accelerate the discovery of new reactions and catalytic systems.
Finally, computational methods can be used to predict the physical and chemical properties of hypothetical derivatives of this compound, aiding in the design of new molecules with specific, non-biological properties. libretexts.orgunacademy.com
Design and Synthesis of Derivatives with Tailored Non-Biological Properties
The derivatization of this compound opens up the possibility of creating new molecules with tailored non-biological properties for applications in materials science. The core diaryl ether structure, combined with the potential for selective functionalization at the bromo, chloro, and benzylic positions, provides a versatile scaffold for the synthesis of novel compounds.
For example, the introduction of conjugated moieties through cross-coupling reactions could lead to the development of new organic electronic materials. By attaching chromophores or fluorophores, it may be possible to create molecules with interesting photophysical properties, such as fluorescence or phosphorescence, for use in organic light-emitting diodes (OLEDs) or as chemical sensors.
Furthermore, the synthesis of oligomers or polymers based on the this compound monomer unit could lead to new materials with unique thermal, mechanical, or optical properties. The presence of halogen atoms can also impart flame-retardant properties to materials. Research in this area would involve the systematic synthesis of a library of derivatives and the characterization of their properties to establish structure-property relationships.
Q & A
Q. What are the optimized synthetic routes for 3-Bromobenzyl-(2-chlorophenyl)ether, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting a phenol derivative with 2-chlorobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions . Yield optimization requires stoichiometric control of reactants (1:1.2 molar ratio of phenol to alkylating agent) and reaction time (6–12 hours at 80–100°C). Purity improvements may involve post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR : H and C NMR are essential for confirming the ether linkage and substituent positions. For instance, the benzyl-O resonance appears at ~4.5 ppm (singlet), while aromatic protons show splitting patterns reflecting bromine and chlorine substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 327.0 for C₁₃H₁₀BrClO). Discrepancies between calculated and observed isotopic patterns may arise from halogen interference (Br/Cl), requiring deconvolution software .
- IR : Absorption bands for C-O-C (~1200 cm⁻¹) and aryl halides (C-Br: ~550 cm⁻¹; C-Cl: ~750 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can mechanistic studies elucidate competing pathways during the synthesis of this compound?
Competing side reactions (e.g., alkylation at unintended positions or hydrolysis of the benzyl halide) are probed using kinetic studies and isotopic labeling. For example, O-labeled phenol derivatives can trace ether bond formation efficiency. Computational tools (DFT calculations) model transition states to predict regioselectivity, particularly when steric hindrance from bromine or chlorine affects reactivity .
Q. What strategies address discrepancies in environmental persistence data for halogenated ethers like this compound?
Contradictory biodegradation or photolysis rates may stem from matrix effects (e.g., soil vs. aqueous systems). Standardized OECD tests (e.g., OECD 301B for biodegradability) under controlled pH, temperature, and UV exposure are recommended. Advanced LC-MS/MS or GC-ECD methods quantify degradation products (e.g., bromophenols or chlorobenzyl alcohols) to reconcile data .
Q. How do steric and electronic effects of bromine/chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
Bromine’s stronger electron-withdrawing effect (vs. chlorine) activates the benzyl position for Suzuki-Miyaura coupling but may deactivate aryl rings toward electrophilic substitution. Steric maps (e.g., using molecular modeling software) predict accessibility of reaction sites. Experimental validation involves comparing reaction rates with analogs (e.g., 3-chlorobenzyl derivatives) .
Methodological Considerations
Q. What analytical workflows are recommended for detecting trace impurities in this compound?
- HPLC-DAD/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted starting materials or di-alkylated byproducts).
- GC-MS : Headspace analysis identifies volatile degradation products (e.g., chlorobenzene) .
- X-ray Crystallography : Resolves structural ambiguities when spectral data are inconclusive .
Q. How can researchers mitigate halogen-mediated toxicity during in vitro bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
